molecular formula C24H19N3O3 B13436762 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one

Cat. No.: B13436762
M. Wt: 397.4 g/mol
InChI Key: NXDWNBRYNMXBNJ-UHFFFAOYSA-N
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Description

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is known for its versatile applications in organic synthesis and drug development due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold with various substituents . Common reagents used in these reactions include aldehydes, amines, and isocyanides under mild to moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one is unique due to its specific substitution pattern and the presence of the furanylmethyl, hydroxyphenyl, and phenylmethyl groups. These structural features contribute to its distinct reactivity and potential biological activities .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C24H19N3O3/c28-18-10-8-17(9-11-18)22-15-27-23(20(25-22)13-16-5-2-1-3-6-16)26-21(24(27)29)14-19-7-4-12-30-19/h1-12,15,28-29H,13-14H2

InChI Key

NXDWNBRYNMXBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC=C(C=C5)O

Origin of Product

United States

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